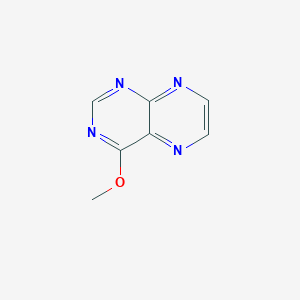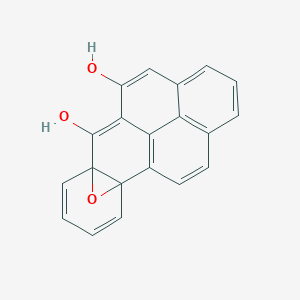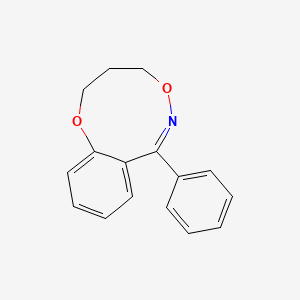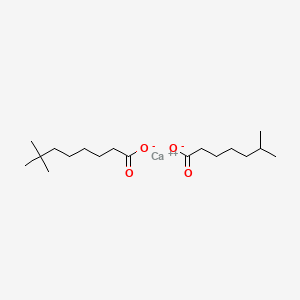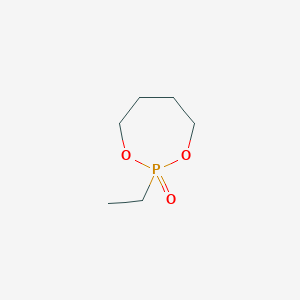
Butyl-1,2,3,4-tetrahydro-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C14H20O It is a derivative of naphthol, characterized by the presence of a butyl group attached to the tetrahydronaphthol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-1,2,3,4-tetrahydro-1-naphthol typically involves the reaction of α-tetralone with butyllithium in the presence of cerium(III) chloride. The process begins with the preparation of anhydrous cerium(III) chloride, which is then used to facilitate the reaction between α-tetralone and butyllithium. The reaction is carried out at low temperatures, typically around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cerium(III) chloride and butyllithium remains consistent, with the reaction conditions optimized for large-scale production. The process involves careful control of temperature and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include butyl-substituted ketones, quinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl-1,2,3,4-tetrahydro-1-naphthol has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool in biochemical research.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Butyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions. The compound’s structure allows it to fit into the enzyme’s active site, facilitating the transfer of sulfate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Lacks the butyl group but shares the tetrahydronaphthol core structure.
1-Naphthol: An unsaturated analog without the tetrahydro structure.
α-Tetralol: Another derivative of tetrahydronaphthol with different substituents.
Uniqueness
Butyl-1,2,3,4-tetrahydro-1-naphthol is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
85665-92-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-butyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3 |
InChI-Schlüssel |
DEPHQOGHQQLGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





